REACTION_CXSMILES
|
N[C:2]1[C:3]2[C:11](=O)[CH:10]=[CH:9][N:8]([C@@H]3O[C@H](CO)[C@@H](O)[C@H]3O)[C:4]=2[N:5]=[CH:6][N:7]=1.Cl[Si](C(C)C)(C(C)C)O[Si](Cl)(C(C)C)C(C)C.O>N1C=CC=CC=1>[N:5]1[C:4]2[N:8]=[CH:9][CH:10]=[CH:11][C:3]=2[CH:2]=[N:7][CH:6]=1
|
Name
|
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(N=CN1)N(C=CC2=O)[C@H]2[C@H](O)[C@H](O)[C@H](O2)CO
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](O[Si](C(C)C)(C(C)C)Cl)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with diluted sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |